2-Cyclohexen-1-one, 4-phenyl-
CAS No.: 51171-72-3
Cat. No.: VC3932619
Molecular Formula: C12H12O
Molecular Weight: 172.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 51171-72-3 |
|---|---|
| Molecular Formula | C12H12O |
| Molecular Weight | 172.22 g/mol |
| IUPAC Name | 4-phenylcyclohex-2-en-1-one |
| Standard InChI | InChI=1S/C12H12O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-6,8,11H,7,9H2 |
| Standard InChI Key | IMZKNYVHHFRIMH-UHFFFAOYSA-N |
| SMILES | C1CC(=O)C=CC1C2=CC=CC=C2 |
| Canonical SMILES | C1CC(=O)C=CC1C2=CC=CC=C2 |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
2-Cyclohexen-1-one, 4-phenyl- consists of a six-membered cyclohexenone ring with a ketone group at the 1-position and a phenyl group at the 4-position. The conjugated dienone system (C1–C2 double bond) creates an electron-deficient region, making the compound reactive toward nucleophiles and dienes in cycloadditions . The phenyl substituent introduces steric and electronic effects that influence regioselectivity in subsequent reactions.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular formula | ||
| Molecular weight | 172.22 g/mol | |
| Exact mass | 172.089 Da | |
| Topological polar surface area | 17.07 Ų | |
| LogP (octanol-water) | 2.69 |
Spectroscopic Identification
Nuclear Magnetic Resonance (NMR):
-
NMR: Signals for the vinyl proton (C2–H) appear at δ 6.5–7.0 ppm due to deshielding by the carbonyl group. The phenyl ring protons resonate as a multiplet at δ 7.2–7.4 ppm .
-
NMR: The carbonyl carbon (C1) is observed near δ 205 ppm, while the conjugated carbons (C2 and C3) appear at δ 125–135 ppm .
Infrared (IR) Spectroscopy:
A strong absorption band at corresponds to the carbonyl stretching vibration of the α,β-unsaturated ketone .
Synthesis and Manufacturing
Classical Synthetic Routes
Robinson Annulation:
This method constructs the cyclohexenone ring via a tandem Michael addition-aldol condensation. For example, reacting methyl vinyl ketone with benzaldehyde under basic conditions yields 4-phenyl-2-cyclohexen-1-one in 65–75% yield .
Claisen-Schmidt Condensation:
A benzaldehyde derivative condenses with cyclopentanone in the presence of NaOH, followed by acid-catalyzed dehydration to form the enone system .
Advanced Methodologies
Microbial Reduction:
Saccharomyces cerevisiae catalyzes the asymmetric reduction of 4-phenyl-2-cyclohexen-1-one to produce chiral alcohols with >90% enantiomeric excess, demonstrating its utility in green chemistry .
Table 2: Comparison of Synthetic Methods
| Method | Yield (%) | Selectivity | Conditions |
|---|---|---|---|
| Robinson Annulation | 65–75 | Moderate | NaOH, ethanol, reflux |
| Microbial Reduction | 80–90 | High | pH 7, 30°C |
Physical and Chemical Properties
Thermodynamic Parameters
The compound exhibits moderate lipophilicity (LogP = 2.69), facilitating solubility in organic solvents like dichloromethane and ethyl acetate. Its melting and boiling points remain uncharacterized in open literature, though analogs with similar structures typically melt between 80–100°C .
Reactivity Profile
Nucleophilic Additions:
The α,β-unsaturated ketone undergoes 1,4-conjugate additions with Grignard reagents, yielding allylic alcohols after workup .
Diels-Alder Reactions:
As a dienophile, it reacts with 1,3-dienes (e.g., cyclopentadiene) to form bicyclic adducts, which are precursors in natural product synthesis .
Applications in Organic Synthesis
Pharmaceutical Intermediates
4-Phenyl-2-cyclohexen-1-one is a key precursor in synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs). For instance, its hydrogenation produces 4-phenylcyclohexanol, which is alkylated to generate analogs of ibuprofen .
Agrochemicals
Derivatives functionalized with chlorine atoms at the 3-position exhibit herbicidal activity. A 59% yield of 3-(2,4-dichlorobenzoyloxy)-2-phenyl-2-cyclohexen-1-one has been reported as a safener for maize crops .
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